

Spectroscopic Profile of Methyl 3-cyano-4-methoxybenzoate: A Technical Guide

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Compound of Interest	
Compound Name:	Methyl 3-cyano-4-methoxybenzoate
Cat. No.:	B1334661

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-cyano-4-methoxybenzoate** ($C_{10}H_9NO_3$, Molar Mass: 191.18 g/mol), a valuable intermediate in organic synthesis. The document details available Nuclear Magnetic Resonance (NMR) data and outlines standard experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) relevant for the characterization of this and similar compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Methyl 3-cyano-4-methoxybenzoate**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.83	d	7.6	1H	Ar-H
7.72	d	9.2	1H	Ar-H
7.45 – 7.34	m	1H		Ar-H
7.28 – 7.19	m	1H		Ar-H
3.91	s	3H		-OCH ₃

Solvent: CDCl₃, Frequency: 200 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm
165.7
164.9
160.0
132.3
132.1
130.0
129.8
125.2
120.0
119.6
116.5
52.2

Solvent: CDCl₃, Frequency: 50 MHz

Infrared (IR) and Mass Spectrometry (MS) Data

Specific experimental IR and MS data for **Methyl 3-cyano-4-methoxybenzoate** were not available in the searched public domain resources. However, typical characteristic IR absorption bands and expected mass spectral fragmentation patterns can be predicted based on the compound's structure.

Expected IR Absorptions:

- C≡N stretch: 2240-2220 cm^{-1} (strong and sharp)
- C=O stretch (ester): 1730-1715 cm^{-1} (strong)
- C-O stretch (ester and ether): 1300-1000 cm^{-1} (strong)
- Aromatic C=C stretch: 1600-1450 cm^{-1} (medium to weak)
- Aromatic C-H stretch: 3100-3000 cm^{-1} (medium)
- Aliphatic C-H stretch (-OCH₃): 2950-2850 cm^{-1} (medium)

Expected Mass Spectrometry Fragmentation:

- Molecular Ion (M⁺): m/z = 191
- Loss of methoxy group (-OCH₃): m/z = 160
- Loss of carbonyl group (-CO): m/z = 163
- Loss of methyl ester group (-COOCH₃): m/z = 132

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 3-cyano-4-methoxybenzoate** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 200 MHz or higher field NMR spectrometer.
- Data Acquisition for ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30-45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.
- Data Acquisition for ^{13}C NMR:
 - Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.
 - A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
 - A wider spectral width is used compared to ^1H NMR.
- Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal as a reference.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

- Sample Preparation: Place a small amount of the solid **Methyl 3-cyano-4-methoxybenzoate** directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.
 - Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

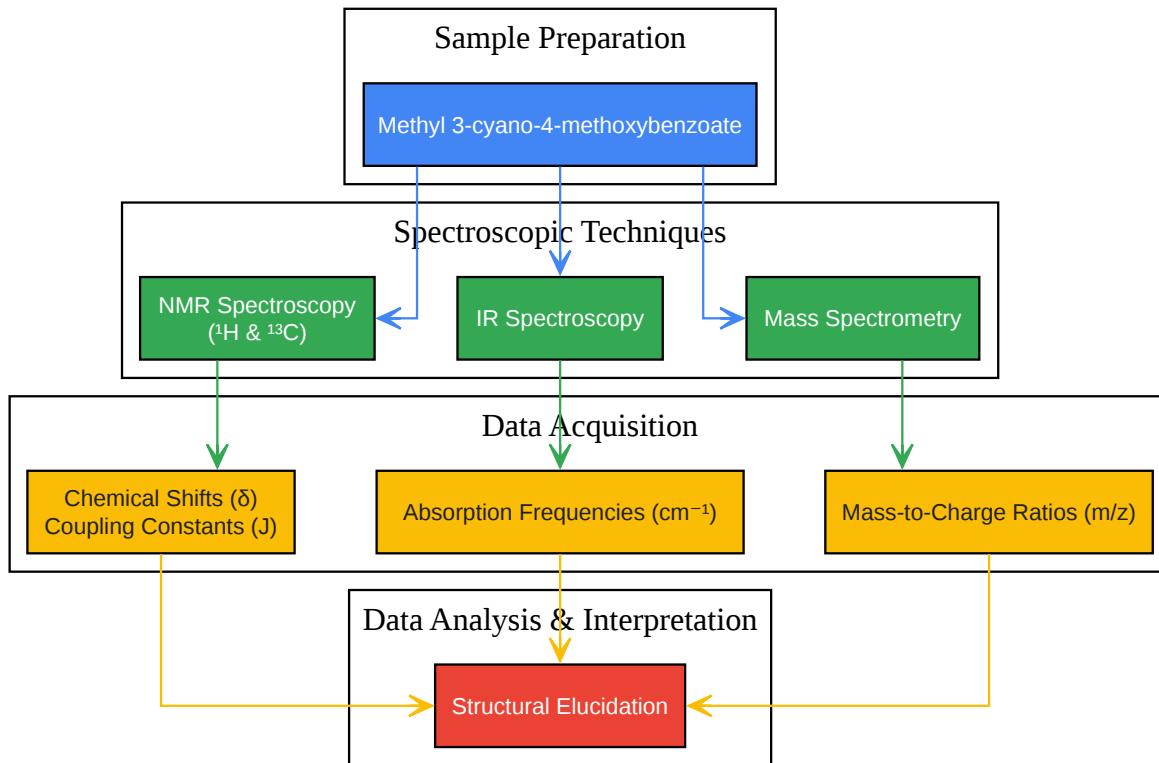
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Instrumentation: Employ a mass spectrometer with an electron ionization source.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and record their abundance.
- Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z . Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **Methyl 3-cyano-4-methoxybenzoate**.



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Spectroscopic analysis workflow for structural elucidation.

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